molecular formula C12H18O4S B186695 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate CAS No. 17689-66-6

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

Cat. No. B186695
CAS RN: 17689-66-6
M. Wt: 258.34 g/mol
InChI Key: GGLYIKZLOPXYOV-UHFFFAOYSA-N
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Description

“3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C12H18O4S . It has a molecular weight of 258.34 g/mol .


Synthesis Analysis

The compound can be synthesized from 4-bromo-3,5-dimethylphenol and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate. The reaction yields the subject compound as a colorless oil.


Molecular Structure Analysis

The molecular structure of “3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate” is represented by the formula C12H18O4S . It has an average mass of 258.334 Da and a monoisotopic mass of 258.092590 Da .


Chemical Reactions Analysis

The chemical reaction involves 4-bromo-3,5-dimethylphenol and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate. The reaction yields the subject compound as a colorless oil.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 258.34 g/mol . It is a colorless oil.

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : 3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate and related compounds are synthesized through various chemical procedures. For example, 3-Hydroxy-2-iodophenyl-(4-methylbenzenesulfonate) was synthesized from commercially available resorcinol using a three-step procedure, yielding a 65% overall yield and confirmed by NMR, HRMS, and IR techniques (Pan et al., 2020).
  • Chemical Characterization : The characterization of these compounds involves techniques like IR, NMR, HRMS, and X-ray crystallography. For instance, the structures of 4-Hydroxy-3-(2-imino ethyl)-2H-chromen-2-ones, synthesized using 4-methylbenzenesulfonic acid, were confirmed by these methods (Wang Huiyana, 2013).

Applications in Material Science

  • Nonlinear Optical Materials : Certain derivatives of 4-methylbenzenesulfonate, such as OHB-T crystals, demonstrate significant potential in nonlinear optical applications. They exhibit high optical transmittance and efficient second harmonic generation, making them suitable for optical devices (Xu et al., 2020).
  • THz Wave Applications : Ionic electro-optic quinolinium single crystals incorporating 4-methylbenzenesulfonate show high efficiency in THz wave applications, indicating a promising future for high-power THz wave generation (Kim et al., 2012).

Environmental and Industrial Applications

  • Industrial Process Optimization : The compound's derivatives are explored in industrial processes like the recycle of p-toluenesulfonic acid, a variant of 4-methylbenzenesulfonate, in specific pharmaceutical productions (Yu et al., 2005).
  • Wastewater Treatment : Studies involving derivatives of 4-methylbenzenesulfonate, such as the analysis of aromatic sulfonated compounds in wastewater, contribute to developing efficient water treatment methods (Alonso & Barceló, 2002).

Catalysis and Organic Synthesis

  • Catalytic Applications : Water-soluble (phenoxy)imine palladium(II) complexes derived from benzenesulfonate ligands have been used as catalysts in biphasic methoxycarbonylation of 1-hexene, displaying high yields and selectivity (Akiri & Ojwach, 2021).

properties

IUPAC Name

(3-hydroxy-3-methylbutyl) 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4S/c1-10-4-6-11(7-5-10)17(14,15)16-9-8-12(2,3)13/h4-7,13H,8-9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGLYIKZLOPXYOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCC(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

Synthesis routes and methods I

Procedure details

To a solution of 3-methylbutane-1,3-diol (2.5 mL) in dichloromethane (30 mL) and pyridine (2.1 mL) is added at 0° C. p-toluene-sulfonylchloride (4.6 g) in portions. The mixture is stirred for 12 hours at room temperature, diluted with dichloromethane and washed with 1 M aqueous HCl solution and brine. After drying (MgSO4) the solvent is evaporated and the product is purified by chromatography on silica gel (cyclohexane/ethyl acetate 90:10→70:30) to give the title compound. Yield: 3.2 g; Mass spectrum (ESI+): m/z=276 [M+NH4]+.
Quantity
2.5 mL
Type
reactant
Reaction Step One
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.1 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

3-Methyl-1,3-butanediol (1.5 mL, 14.06 mmol) is suspended in dry dichloromethane (5 mL) and pyridine (1.24 mL, 15.46 mmol) is added followed by 4-toluenesulfonyl chloride (2.68 g, 14.06 mmol). The mixture is stirred overnight then washed with 1M aqueous hydrochloric acid, dried and the solvent removed under vacuum. The residue is purified by flash chromatography (0-30% ethyl acetate in cyclohexane) to give the title compound. (Yield 970 mg).
Quantity
1.5 mL
Type
reactant
Reaction Step One
Quantity
1.24 mL
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Under a nitrogen atmosphere, 3-methylbutane-1,3-diol (300 g) was dissolved in pyridine (900 ml), and a solution of 4-methylbenzenesulfonyl chloride (500 g) in toluene (900 ml) and acetonitrile (125 ml) was added dropwise over 2 hr. The reaction mixture was stirred at room temperature for 4 hr, and toluene (500 ml) and water (1800 ml) were added to allow for layer separation. The obtained organic layer was washed successively with aqueous sulfuric acid and water (twice). The solvent in the obtained organic layer was evaporated, and the residue was azeotropically evaporated with toluene (500 ml) to give the title compound (535 g).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
900 mL
Type
solvent
Reaction Step One
Quantity
500 g
Type
reactant
Reaction Step Two
Quantity
900 mL
Type
solvent
Reaction Step Two
Quantity
125 mL
Type
solvent
Reaction Step Two
Name
Quantity
1800 mL
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a solution of 3-methylbutane-1,3-diol (2.13 mL, 20 mmol) in pyridine (20 mL) at 0° C. was added para-toluenesulfonyl chloride (3.8 g, 20 mmol) in pyridine (10 mL) drop-wise over 15 minutes. This mixture stirred at ambient temperature for 3 hours and 35 mL H2O was added and the mixture was extracted with ethyl acetate (2×50 mL). The combined organics were washed with H2O (2×50 mL), dried over MgSO4, filtered, concentrated tinder reduced pressure and dried under vacuum (˜1 mm Hg) to afford the title compound. MS (ESI) m/z 276 (M+18)+.
Quantity
2.13 mL
Type
reactant
Reaction Step One
Quantity
3.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
35 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate
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3-Hydroxy-3-methylbutyl 4-methylbenzenesulfonate

Citations

For This Compound
5
Citations
BR Bellenie, KMJ Cheung, A Varela… - Journal of Medicinal …, 2020 - ACS Publications
… of 1-methyl-5-nitro-1,3-dihydro-2H-benzo[d]imidazol-2-one (7, 9.05 g, 46.9 mmol), cesium carbonate (30.5 g, 93.7 mmol), and 3-hydroxy-3-methylbutyl 4-methylbenzenesulfonate (14a, …
Number of citations: 45 pubs.acs.org
K Onda, F Narazaki, N Ishibashi, K Nakanishi… - Bioorganic & medicinal …, 2011 - Elsevier
Oxidative stress is widely recognized as being associated with a number of disorders, including metabolic dysfunction and atherosclerosis. A series of substituted 4-quinolone …
Number of citations: 5 www.sciencedirect.com
S Kruger - 2011 - search.proquest.com
Extreme ultraviolet lithography (EUV) is a promising candidate for next generation lithography. Although EUV has great potential there are still many challenges that must be solved …
Number of citations: 2 search.proquest.com
N Arichi, K Hata, Y Takemoto, K Yamada, Y Yamaoka… - Tetrahedron, 2015 - Elsevier
Fixing conformation by introducing a ring structure is a common strategy in drug development. We demonstrate a synthesis that installs a small carbocyclic ring as a structurally-rigid unit …
Number of citations: 12 www.sciencedirect.com
P Vachal, JL Duffy, LC Campeau… - Journal of Medicinal …, 2021 - ACS Publications
Cholesteryl ester transfer protein (CETP) represents one of the key regulators of the homeostasis of lipid particles, including high-density lipoprotein (HDL) and low-density lipoprotein (…
Number of citations: 9 pubs.acs.org

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